molecular formula C23H29N3O3 B2508079 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea CAS No. 1172421-38-3

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2508079
CAS No.: 1172421-38-3
M. Wt: 395.503
InChI Key: PUOPKMUPNZYVMH-UHFFFAOYSA-N
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Description

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Introduction of the butyl group: This step may involve alkylation using butyl halides under basic conditions.

    Formation of the urea linkage: This can be done by reacting the amine group of the tetrahydroquinoline derivative with an isocyanate or by using phosgene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the urea moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
  • 1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Uniqueness

1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the butyl group and the methoxyphenethyl moiety, which may impart distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-4-15-26-21-11-8-19(16-18(21)7-12-22(26)27)25-23(28)24-14-13-17-5-9-20(29-2)10-6-17/h5-6,8-11,16H,3-4,7,12-15H2,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOPKMUPNZYVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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